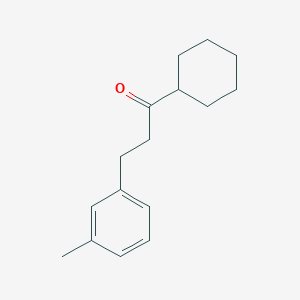

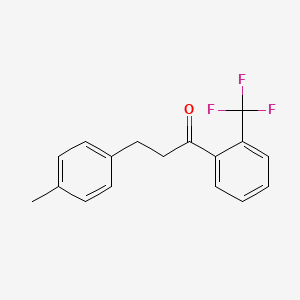

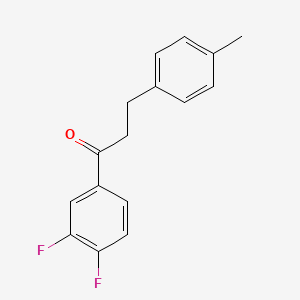

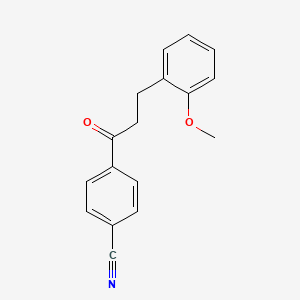

2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, is related to various methoxyphenyl compounds that have been synthesized and studied for their molecular structures, chemical properties, and potential applications. Although the exact compound is not directly mentioned in the provided papers, the related compounds offer insights into the chemical behavior and characteristics that might be expected from 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including azo-coupling and oxidation processes. For instance, 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was synthesized through an azo-coupling reaction, which is a method that could potentially be adapted for the synthesis of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone . Additionally, the oxidation of a benzylphenol with silver oxide in alcoholic media resulted in benzylic ethers and an unusual dimer, indicating that similar oxidative conditions might be applicable in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using various spectroscopic techniques, such as NMR, ESI-MS, UV-Vis, and FT-IR . X-ray single-crystal diffraction is also a powerful tool to determine the crystal structure, as demonstrated for a related compound, which revealed the presence of two independent molecules in the unit cell and different conformations of the cyclohexenone rings . These methods could be employed to analyze the molecular structure of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone.

Chemical Reactions Analysis

The chemical reactions of methoxyphenyl compounds can be complex, involving intramolecular charge transfers, as indicated by natural bond orbital (NBO) analysis . The molecular docking and quantum chemical calculations can predict the biological effects of these compounds, which might also be relevant for understanding the reactivity of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl compounds can be inferred from their molecular parameters, such as bond lengths and angles, which are calculated using density functional theory (DFT) . The molecular electrostatic potential (MEP), HOMO-LUMO analysis, Fukui functions, RDG, and ELF are also performed to understand the electronic properties and reactivity patterns . These analyses provide a comprehensive understanding of the physical and chemical properties that could be expected for 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone.

科学的研究の応用

Chemical Synthesis and Structural Analysis

- Synthesis and Reactions of Thiophenes : Compounds like 5-alkyl-2,3-diarylthiophenes, which bear resemblance to the core structure of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, have been studied for their utility in treating inflammation and/or pain (Sikora, 2000).

- Molecular Structure Investigations : Molecular structures of compounds synthesized via Schiff bases reduction route, including structures similar to 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, have been reported, detailing their hydrogen bonding and intermolecular interactions (Ajibade & Andrew, 2021).

Potential Therapeutic Applications

- Cancer Treatment : New compounds bearing structural similarities to 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone have been synthesized and characterized, showing promising properties as photosensitizers for photodynamic cancer therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

- Antioxidant Capacities : Studies on licochalcones, structurally related to 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, indicated their ability to reduce biofilm formation by marine bacteria and their varying antioxidant effectiveness in different experimental systems (He, Li, & Liu, 2012).

Analytical Chemistry Applications

- Spectrophotometric Determination : A compound structurally akin to 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, was synthesized and used for the highly sensitive and selective spectrophotometric determination of trace amounts of nickel in various materials (Izquierdo & Carrasco, 1984).

特性

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-4-5-14(2)17(12-13)18(19)11-8-15-6-9-16(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVZFZUULLGYDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644275 |

Source

|

| Record name | 1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone | |

CAS RN |

898775-84-3 |

Source

|

| Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。